2-(1H-tetrazol-5-yl)acetanilide 2-(1H-tetrazol-5-yl)acetanilide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14282374
InChI: InChI=1S/C9H9N5O/c15-9(6-8-11-13-14-12-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,15)(H,11,12,13,14)
SMILES:
Molecular Formula: C9H9N5O
Molecular Weight: 203.20 g/mol

2-(1H-tetrazol-5-yl)acetanilide

CAS No.:

Cat. No.: VC14282374

Molecular Formula: C9H9N5O

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-tetrazol-5-yl)acetanilide -

Specification

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
IUPAC Name N-phenyl-2-(2H-tetrazol-5-yl)acetamide
Standard InChI InChI=1S/C9H9N5O/c15-9(6-8-11-13-14-12-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,15)(H,11,12,13,14)
Standard InChI Key WSZXJUNYWNMAOE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)CC2=NNN=N2

Introduction

Structural and Chemical Properties of 2-(1H-Tetrazol-5-yl)acetanilide

Molecular Architecture

The compound consists of an acetanilide group (-NHCOCH₃) attached to the 5-position of a 1H-tetrazole ring. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, exhibits tautomerism between 1H- and 2H- forms, with the 1H-tautomer being more stable in most conditions . Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₉N₅O
Molecular Weight203.21 g/mol
LogP (Partition Coefficient)~0.56 (estimated)
Polar Surface Area83.56 Ų

The planar acetanilide group enhances solubility in polar solvents, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity .

Spectroscopic Characterization

While direct spectral data for 2-(1H-tetrazol-5-yl)acetanilide are unavailable, analogous compounds provide reference benchmarks:

  • ¹H NMR: The NH proton of the tetrazole ring typically resonates at δ 8.5–9.5 ppm, while aromatic protons from the aniline moiety appear at δ 7.2–7.8 ppm .

  • IR Spectroscopy: A strong absorption band near 1600–1650 cm⁻¹ corresponds to the C=O stretch of the acetamide group, while the tetrazole ring shows N-H stretching at ~3400 cm⁻¹ .

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 203, with fragmentation patterns dominated by loss of the acetyl group (CH₃CO, 60 Da).

Synthetic Pathways and Optimization

Classical Tetrazole Synthesis Routes

The synthesis of 2-(1H-tetrazol-5-yl)acetanilide can be inferred from methods used for analogous 5-substituted tetrazoles:

Huisgen Cycloaddition

Reaction of acetanilide-bearing nitriles with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under reflux conditions :

R-C≡N+NaN3Δ,NH4ClR-Tetrazole\text{R-C≡N} + \text{NaN}_3 \xrightarrow{\Delta, \text{NH}_4\text{Cl}} \text{R-Tetrazole}

For example, 2-cyanoacetanilide reacts with NaN₃ to yield the target compound. Reported yields for similar reactions range from 65% to 85% .

Non-Classical Wittig Reaction

Phosphorus ylides bearing tetrazolyl substituents, as described in , can be employed to introduce the tetrazole ring. This method offers stereoselectivity, as demonstrated in the synthesis of (Z)-haloazidoalkenes .

One-Pot Multicomponent Synthesis

A scalable approach involves the condensation of 2-aminoacetophenone, sodium azide, and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at 100°C . This method avoids intermediate isolation, achieving yields up to 78% .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16–32
Candida albicans32–64

The sulfanyl group in related compounds enhances membrane penetration, disrupting microbial cell walls.

Antioxidant Capacity

In DPPH radical scavenging assays, tetrazole derivatives exhibit EC₅₀ values as low as 0.8 µM, outperforming ascorbic acid (EC₅₀ = 1.2 µM) .

Applications in Drug Development

Bioisosteric Replacement

The tetrazole ring serves as a carboxylate bioisostere, improving metabolic stability in angiotensin II receptor antagonists . For example:

PropertyTetrazole AnalogCarboxylate Parent
Oral Bioavailability68%42%
Plasma Half-life (t₁/₂)12 h6 h

Materials Science Applications

Tetrazole-acetanilide complexes with transition metals (e.g., Cu(II), Co(II)) exhibit luminescent properties suitable for OLEDs . The ligand-to-metal charge transfer (LMCT) transitions occur at λₑₘ = 450–500 nm .

Toxicological Profile

Acute toxicity studies in rats (LD₅₀ > 2000 mg/kg) suggest low systemic toxicity . Chronic exposure at 300 mg/kg/day for 28 days caused mild hepatotoxicity, evidenced by elevated ALT (68 U/L vs. control 35 U/L) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator